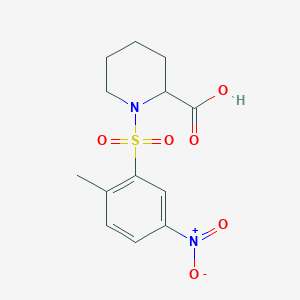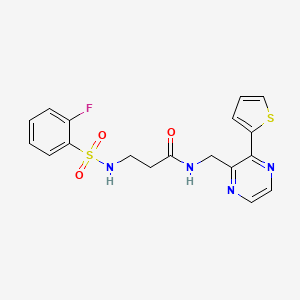
2-(3-Fluorobenzylthio)-5-(4-pyridyl)-1,3,4-oxadiazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(3-Fluorobenzylthio)-5-(4-pyridyl)-1,3,4-oxadiazole is a chemical compound that has gained significant interest in scientific research due to its potential applications in various fields, including medicine, agriculture, and material science. This compound belongs to the class of 1,3,4-oxadiazoles, which are known for their diverse biological activities.
Wissenschaftliche Forschungsanwendungen
Antimicrobial and Anticancer Activities
2-(3-Fluorobenzylthio)-5-(4-pyridyl)-1,3,4-oxadiazole derivatives have shown promising results in the field of antimicrobial and anticancer research. Studies have synthesized various 1,3,4-oxadiazole derivatives, including those containing fluorine, and evaluated their antibacterial and anticancer properties. For instance, certain derivatives demonstrated significant activity against bacterial pathogens and were identified as potential anticancer agents due to their efficacy in in vitro assays against cancer cell lines. These findings suggest the potential of 2-(3-Fluorobenzylthio)-5-(4-pyridyl)-1,3,4-oxadiazole derivatives in developing new therapeutic agents for treating bacterial infections and cancer (Bhat, Karthikeyan, Holla, & Shetty, 2004).
Insecticidal Activity
The insecticidal properties of 1,3,4-oxadiazole derivatives have been explored, with some compounds displaying low insecticidal activity against crop pests. This indicates the potential application of these compounds in agricultural pest management, although further optimization may be required to enhance their effectiveness (Mohan, Vishalakshi, Bhat, Rao, & Kendappa, 2004).
Anticonvulsant Properties
Research has also delved into the anticonvulsant potential of 1,3,4-oxadiazole derivatives. Specific substitutions on the oxadiazole ring, such as an amino group, and the incorporation of a fluoro substituent have been associated with enhanced anticonvulsant activity. This activity is believed to be mediated through the benzodiazepine receptors, suggesting a possible mechanism of action for these compounds and their potential application in the treatment of seizure disorders (Zarghi et al., 2008).
Antibacterial Mechanism Against Rice Bacterial Leaf Blight
A specific sulfone derivative containing the 1,3,4-oxadiazole moiety has demonstrated effective antibacterial activity against Xanthomonas oryzae, the pathogen responsible for rice bacterial leaf blight. This compound not only reduced the disease incidence in plants but also enhanced plant resistance by increasing the activities of superoxide dismutase and peroxidase. It suggests a dual mode of action: direct antibacterial effects and the induction of plant defense mechanisms, offering a novel approach for managing this agricultural disease (Shi et al., 2015).
Eigenschaften
IUPAC Name |
2-[(3-fluorophenyl)methylsulfanyl]-5-pyridin-4-yl-1,3,4-oxadiazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10FN3OS/c15-12-3-1-2-10(8-12)9-20-14-18-17-13(19-14)11-4-6-16-7-5-11/h1-8H,9H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XEUMIWURCLCOPI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)F)CSC2=NN=C(O2)C3=CC=NC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10FN3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(5-{[(3-Fluorophenyl)methyl]sulfanyl}-1,3,4-oxadiazol-2-yl)pyridine | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-Bromo-2-{[(2-chloro-5-fluorophenyl)amino]methyl}phenol](/img/structure/B2444292.png)

![4,4,5,5-Tetramethyl-2-[3-(propan-2-yloxymethyl)phenyl]-1,3,2-dioxaborolane](/img/structure/B2444295.png)

![4-[3-(Trifluoromethyl)phenyl]butan-2-one](/img/structure/B2444300.png)

![8-ethoxy-1-(4-fluorophenyl)-3-(p-tolyl)-1H-pyrazolo[4,3-c]quinoline](/img/structure/B2444303.png)
![2-[4-(2-Methoxy-5-methylphenyl)-2,3-dioxopyrazin-1-yl]acetonitrile](/img/structure/B2444304.png)
![(E)-methyl 5-(4-methoxyphenyl)-7-methyl-3-oxo-2-((1,3,5-trimethyl-1H-pyrazol-4-yl)methylene)-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B2444307.png)
![methyl 4-({[3-(3-methoxypropyl)-4-oxo-7-phenyl-3,4-dihydro-5H-pyrrolo[3,2-d]pyrimidin-5-yl]acetyl}amino)benzoate](/img/structure/B2444308.png)
![N-(5-(cyclohex-3-enecarbonyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)thiophene-3-carboxamide](/img/structure/B2444310.png)

![3-chloro-N-[3-(dimethylamino)propyl]-1,4-dioxo-1,4-dihydro-2-naphthalenaminium chloride](/img/structure/B2444313.png)
![N-(Cyanomethyl)-2-[cyclobutylmethyl(1-phenylethyl)amino]acetamide](/img/structure/B2444314.png)